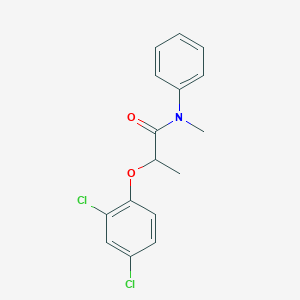
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide, also known as Dichlorprop, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group and is classified as a synthetic auxin. The chemical structure of Dichlorprop comprises of a phenoxy group attached to a propanamide moiety.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively used in scientific research to study the mode of action of auxin herbicides. It is also used as a reference compound in the development of new herbicides. The scientific research applications of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide include:
1. Mode of Action Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It induces abnormal growth in plants by disrupting the normal auxin signaling pathways. Studies have shown that 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues.
2. Toxicity Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been tested for its acute and chronic toxicity in various animal models. The results have shown that it has a low toxicity profile and is safe for use in agriculture.
3. Environmental Studies: 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has been extensively studied for its environmental fate and behavior. It has been found to be moderately persistent in soil and water, and its degradation products have been detected in groundwater and surface water.
作用機序
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. It binds to the auxin receptors and induces abnormal growth in the treated tissues. It also inhibits the polar transport of auxin, leading to the accumulation of auxin in the treated tissues. The accumulation of auxin leads to the overproduction of ethylene, which causes the death of the plant.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several biochemical and physiological effects on plants. It induces abnormal growth in plants, leading to the formation of twisted and distorted stems and leaves. It also causes the death of the plant by inducing the overproduction of ethylene. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide also affects the photosynthetic activity of plants, leading to a reduction in the yield of crops.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments. It is a selective herbicide, which means it only affects the growth of broadleaf weeds and not grasses. It is also easy to apply and has a low toxicity profile. However, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has some limitations for lab experiments. It is not effective against all types of broadleaf weeds, and its effectiveness can be affected by environmental factors such as temperature and soil moisture.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide. Some of these include:
1. Development of New Herbicides: The development of new herbicides based on the structure of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide could lead to the discovery of more effective and selective herbicides.
2. Environmental Fate and Behavior Studies: More studies are needed to understand the environmental fate and behavior of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its degradation products.
3. Mode of Action Studies: Further studies are needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
4. Resistance Management: The development of resistance to herbicides is a major problem in agriculture. More studies are needed to understand the mechanisms of resistance to 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and develop strategies to manage resistance.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide is a selective herbicide widely used in agriculture to control broadleaf weeds. It acts as a synthetic auxin and disrupts the normal auxin signaling pathways in plants. 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide has several advantages for lab experiments, including its selectivity and low toxicity profile. However, it also has some limitations, including its effectiveness against all types of broadleaf weeds. Further research is needed to understand the mode of action of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide and its effects on plant growth and development.
合成法
The synthesis of 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide involves the reaction of 2,4-dichlorophenol with N-methyl-N-phenylpropanamide in the presence of a base catalyst such as sodium hydroxide. The reaction yields 2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide as a white crystalline solid with a melting point of 88-90°C.
特性
製品名 |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
|---|---|
分子式 |
C16H15Cl2NO2 |
分子量 |
324.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-15-9-8-12(17)10-14(15)18)16(20)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
POMYIBVHSIQNLF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
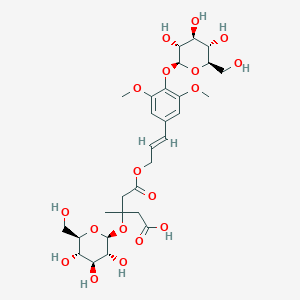

![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
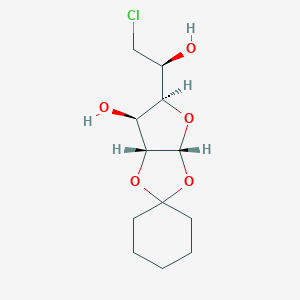
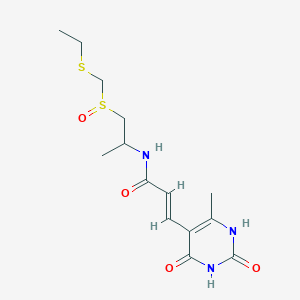
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

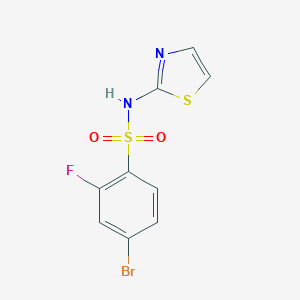
![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)